Copper(II) Ionophore IV

Descripción

Copper(II) Ionophore IV is a chemical compound that facilitates the transport of copper ions across cell membranes. This compound is particularly significant in the field of analytical chemistry, where it is used in ion-selective electrodes to detect and measure copper ion concentrations. Copper is an essential trace element in biological systems, playing a crucial role in various physiological processes, including mitochondrial respiration, iron uptake, and antioxidant defense mechanisms .

Propiedades

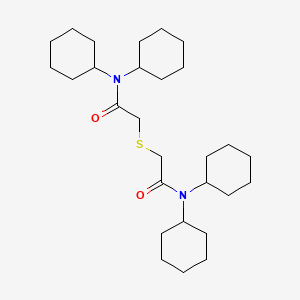

IUPAC Name |

N,N-dicyclohexyl-2-[2-(dicyclohexylamino)-2-oxoethyl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N2O2S/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-33-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUESTOLSNRTEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)CSCC(=O)N(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584088 | |

| Record name | 2,2'-Sulfanediylbis(N,N-dicyclohexylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849629-03-4 | |

| Record name | 2,2'-Sulfanediylbis(N,N-dicyclohexylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Copper(II) Ionophore IV is typically synthesized through the reaction of Schiff bases with copper(II) salts. Schiff bases are formed by the condensation of primary amines with aldehydes or ketones. The resulting Schiff base is then reacted with a copper(II) salt, such as copper(II) acetate or copper(II) chloride, under controlled conditions to form the copper(II) complex .

Industrial Production Methods: In industrial settings, the production of Copper(II) Ionophore IV involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: Copper(II) Ionophore IV undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Copper(II) ions can be reduced to copper(I) ions in the presence of reducing agents.

Substitution Reactions: Copper(II) Ionophore IV can participate in ligand exchange reactions where the ligands around the copper ion are replaced by other ligands.

Common Reagents and Conditions:

Oxidation-Reduction: Common reducing agents include ascorbic acid and sodium borohydride.

Substitution: Ligand exchange reactions often involve the use of different amines or phosphines as ligands.

Major Products:

Reduction: The reduction of Copper(II) Ionophore IV typically results in the formation of copper(I) complexes.

Substitution: Ligand exchange reactions produce new copper(II) complexes with different ligands.

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

Copper(II) Ionophore IV has been utilized in the development of highly selective sensors for the detection of copper ions in various samples.

Potentiometric Sensors

- Development and Performance : A novel potentiometric sensor using Copper(II) Ionophore IV was developed, demonstrating a Nernstian response across a wide concentration range (from to mol L) with a limit of detection of mol L . The sensor showed excellent selectivity for Cu ions in the presence of other metal ions and maintained stability across varying pH levels (5.0 to 10.0).

- Analytical Applications : The sensor was successfully applied to real samples, including tea and water, with high recovery rates for copper ion detection, confirming its practical utility in environmental monitoring .

| Parameter | Value |

|---|---|

| Concentration Range | to mol L |

| Limit of Detection | mol L |

| pH Stability | 5.0 - 10.0 |

Biomedical Applications

Copper(II) Ionophore IV has shown promising applications in cancer therapeutics, particularly in selectively targeting cancer cells.

Prostate Cancer Treatment

- Mechanism of Action : Research indicates that copper ionophores can induce cytotoxic effects specifically in prostate cancer cells by generating reactive oxygen species (ROS). This selectivity is crucial as it minimizes damage to normal cells . Studies using the TRAMP mouse model demonstrated that elevated intratumoral copper levels lead to increased ROS production, which selectively affects cancerous tissues .

- Clinical Implications : The pharmacological activity of copper ionophores like disulfiram has been investigated, showing potential for treating prostate cancer through mechanisms that involve copper accumulation and oxidative stress induction .

Antiobesity Therapeutics

- Therapeutic Utility : Copper(II) Ionophore IV has been explored as a treatment for obesity. In animal models, it was found to alter systemic copper metabolism, impacting body weight regulation and fat deposition . This mechanism suggests a dual role for copper ionophores in both cancer therapy and metabolic disorders.

| Therapeutic Area | Findings |

|---|---|

| Prostate Cancer | Induces ROS selectively in cancer cells |

| Obesity | Alters copper metabolism; affects body weight |

Environmental Monitoring

The application of Copper(II) Ionophore IV extends into environmental science through the development of sensors for monitoring copper levels in ecological samples.

Screen-Printed Electrodes

- Innovative Design : A miniaturized screen-printed all-solid-state electrode incorporating Copper(II) Ionophore IV was developed for environmental monitoring . This electrode demonstrated high accuracy and precision in measuring copper concentrations in spiked environmental samples, proving effective for real-time analysis.

- Performance Metrics : The electrode exhibited a linear response within the concentration range of to mol/L and showed good agreement with traditional colorimetric methods .

| Electrode Type | Performance Range |

|---|---|

| Screen-Printed All-Solid-State | to mol/L |

Mecanismo De Acción

Copper(II) Ionophore IV functions by binding to copper(II) ions and forming a complex that can traverse cell membranes. Once inside the cell, the complex releases the copper ions, which can then participate in various biochemical processes. In the context of cancer therapy, Copper(II) Ionophore IV induces cuproptosis by transporting copper ions into cancer cells, leading to oxidative stress and cell death .

Comparación Con Compuestos Similares

Copper(II) Ionophore I: Another copper ionophore with similar properties but different ligand structures.

Copper(II) Ionophore II: Known for its use in ion-selective electrodes but with a different selectivity profile.

Copper(II) Ionophore III: Used in biological research for studying copper transport mechanisms.

Uniqueness: Copper(II) Ionophore IV is unique due to its high selectivity and efficiency in transporting copper ions across cell membranes. Its ability to induce cuproptosis in cancer cells makes it a promising candidate for cancer therapy, distinguishing it from other copper ionophores .

Actividad Biológica

Copper(II) ionophores, particularly Copper(II) Ionophore IV, have garnered significant attention in recent years due to their diverse biological activities, especially in antimicrobial and anticancer applications. This article delves into the mechanisms of action, efficacy against various pathogens, and potential therapeutic uses of Copper(II) Ionophore IV, supported by relevant case studies and research findings.

Copper(II) ionophores function primarily by facilitating the transport of copper ions across cellular membranes. This process increases intracellular copper levels, which can lead to several biological effects:

- Cuproptosis : A unique form of cell death induced by copper overload, particularly in cancer cells. This mechanism is distinct from traditional apoptosis and is characterized by the accumulation of reactive oxygen species (ROS) that disrupt mitochondrial function and lead to cell death .

- Antimicrobial Activity : Copper ionophores exhibit antimicrobial properties by disrupting bacterial respiration and metabolism. They can sensitize resistant bacteria to conventional antibiotics, enhancing their efficacy .

Efficacy Against Pathogens

Research has shown that Copper(II) Ionophore IV exhibits potent activity against a variety of pathogens, including antibiotic-resistant strains. Below is a summary of its efficacy based on recent studies:

Case Studies

- Antimicrobial Synergy : A study highlighted that Copper(II) Ionophore IV could resensitize Methicillin-resistant Staphylococcus aureus (MRSA) to ampicillin when used at sub-lethal concentrations. This finding underscores the potential of copper ionophores as adjunctive therapies in treating resistant infections .

- Cancer Cell Selectivity : Research indicated that Copper(II) Ionophore IV preferentially targets cancer cells over normal cells. For instance, treatment with Cu-DSF (a copper ionophore) led to increased ROS levels specifically in leukemia stem-like cells, resulting in apoptosis without affecting healthy peripheral blood mononuclear cells . This selectivity suggests a promising avenue for developing targeted cancer therapies.

- Inhibition of Chlamydial Infections : Another study demonstrated that copper complexes effectively inhibited Chlamydia trachomatis, showcasing their potential as therapeutic agents against sexually transmitted infections .

Research Findings

Recent investigations into the biological activity of Copper(II) Ionophore IV have revealed several key findings:

- Cellular Targeting : Studies suggest that the toxicity of copper ionophores is not solely dependent on increased copper levels but also involves specific cellular targets that are yet to be fully elucidated .

- Resistance Mechanisms : Understanding how bacteria develop resistance to copper ionophores is crucial for improving their therapeutic applications. Research indicates that efflux pumps play a significant role in copper resistance among various bacterial strains .

- Potential Side Effects : While promising, the application of copper ionophores must consider potential cytotoxic effects on host cells. Ongoing research aims to balance efficacy against pathogens with safety for human cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.